An In-depth Technical Guide to Thiol-PEG3-thiol: Properties, Protocols, and Applications
An In-depth Technical Guide to Thiol-PEG3-thiol: Properties, Protocols, and Applications
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Thiol-PEG3-thiol, a homobifunctional crosslinking agent. Designed for researchers, scientists, and drug development professionals, this document offers detailed methodologies and data to facilitate the effective use of this versatile molecule in biomaterials, drug delivery, and surface modification.
Core Chemical Properties of Thiol-PEG3-thiol
Thiol-PEG3-thiol, also known as Bis-PEG3-thiol or 1,11-dimercapto-3,6,9-trioxaundecane, is a linear molecule featuring two terminal thiol (-SH) groups connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts flexibility, hydrophilicity, and reactivity, making it a valuable component in the synthesis of soft materials and for bioconjugation.
Physicochemical Characteristics
The fundamental properties of Thiol-PEG3-thiol are summarized in the table below. These parameters are essential for accurate stoichiometric calculations in crosslinking reactions and for the characterization of the resulting materials.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₈O₃S₂ | [1] |
| Molecular Weight | 226.36 g/mol | [1] |
| CAS Number | 2781-02-4 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥95% | |
| Spacer Arm Length | 14 atoms; ~15.1 Å | |
| Solubility | ||
| Water & Aqueous Buffers | Soluble | [1] |
| DMSO, DMF | Soluble | [2] |
| Ethanol, Chloroform | Soluble | [3] |
| Storage Conditions | -20°C, desiccated, under inert gas | [2] |
Reactivity and Stability
The chemical behavior of Thiol-PEG3-thiol is dominated by its terminal thiol groups. Thiols are nucleophilic and can participate in a variety of chemical reactions.
Reactivity:
-
Thiol-Ene Reactions: The thiol groups readily undergo photo-initiated "click" reactions with molecules containing "ene" functional groups, such as norbornene or vinyl sulfone, to form stable thioether bonds. This is a common method for hydrogel formation.[4][5]
-
Thiol-Maleimide Michael Addition: Thiols react specifically and efficiently with maleimide (B117702) groups at physiological pH (6.5-7.5) to form stable thioether linkages.[1][6]
-
Disulfide Bond Formation: Thiol groups can be oxidized to form disulfide bonds (-S-S-), either with other Thiol-PEG3-thiol molecules or with other thiol-containing species. This reaction is reversible with the use of reducing agents.
-
Surface Conjugation: The thiol groups have a strong affinity for noble metal surfaces, enabling the functionalization of gold nanoparticles and surfaces.[2][7]
Stability:
The primary stability concern for Thiol-PEG3-thiol is the oxidation of the thiol groups. The rate of oxidation is influenced by several factors:
-
pH: The rate of thiol oxidation increases with increasing pH, as the deprotonated thiolate anion (R-S⁻) is more susceptible to oxidation.[8]
-
Oxygen: The presence of atmospheric oxygen promotes the formation of disulfide bonds.[9]
-
Metal Ions: Trace metal ions can catalyze thiol oxidation.
To ensure the integrity of the reagent, it is crucial to store it at low temperatures, under an inert atmosphere (e.g., argon or nitrogen), and to use degassed buffers and solvents for reactions.[2]
Experimental Protocols
The following sections provide representative protocols for common applications of Thiol-PEG3-thiol. These are generalized procedures and may require optimization for specific applications.
Formation of PEG Hydrogels via Thiol-Ene Photocrosslinking
This protocol describes the formation of a hydrogel by the photo-initiated reaction between Thiol-PEG3-thiol and a multi-arm PEG-norbornene.
Materials:
-
4-arm PEG-Norbornene (PEG4NB)
-
Thiol-PEG3-thiol
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile and degassed
-
Cell suspension (optional, for cell encapsulation)
Methodology:
-
Prepare Precursor Solutions:
-
Dissolve PEG4NB and Thiol-PEG3-thiol in degassed PBS to the desired concentrations (e.g., to achieve a final polymer concentration of 5-20 wt%). Ensure a 1:1 molar ratio of norbornene to thiol functional groups.
-
Prepare a stock solution of the photoinitiator (e.g., 0.05-0.5 wt% LAP) in PBS.
-
-
Hydrogel Formation:
-
If encapsulating cells, gently mix the cell suspension with the PEG4NB solution.
-
Add the Thiol-PEG3-thiol solution to the PEG4NB solution and mix thoroughly but gently.
-
Add the photoinitiator solution to the macromer mixture and mix again.
-
Pipette the final precursor solution into a mold of the desired shape.
-
-
Photocrosslinking:
-
Expose the precursor solution to UV light (e.g., 365 nm) at a specific intensity (e.g., 5-20 mW/cm²) for a defined period (e.g., 1-5 minutes) to initiate crosslinking. The gelation time will depend on the macromer concentration, photoinitiator concentration, and light intensity.[4]
-
-
Post-Formation Handling:
-
The resulting hydrogel can be swelled in PBS or cell culture medium.
-
Characterization:
-
Gelation Kinetics: Can be monitored using rheometry by measuring the storage (G') and loss (G'') moduli over time during UV exposure. The gel point is typically defined as the time when G' > G''.[4]
-
Mechanical Properties: The compressive or shear modulus of the swollen hydrogel can be determined using a mechanical tester or rheometer.[10][11]
-
Swelling Ratio: The swelling ratio (Q) is calculated by comparing the mass of the swollen hydrogel (Ws) to its dry mass (Wd) using the formula Q = Ws / Wd.[10]
Functionalization of Gold Nanoparticles
This protocol outlines the surface modification of citrate-capped gold nanoparticles (AuNPs) with Thiol-PEG3-thiol via ligand exchange.
Materials:
-
Citrate-capped gold nanoparticle solution
-
Thiol-PEG3-thiol
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Prepare Thiol-PEG3-thiol Solution:
-
Prepare a stock solution of Thiol-PEG3-thiol in ultrapure water (e.g., 1 mM).
-
-
Ligand Exchange:
-
In a microcentrifuge tube, add the Thiol-PEG3-thiol stock solution to the citrate-capped AuNP solution. A significant molar excess of the thiol is typically used to drive the reaction.
-
Incubate the mixture at room temperature for 12-24 hours with gentle stirring or shaking to facilitate the displacement of citrate (B86180) ions by the thiol groups.[7]
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing excess Thiol-PEG3-thiol and displaced citrate.
-
Resuspend the nanoparticle pellet in ultrapure water or PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure thorough purification.[7]
-
-
Storage:
-
After the final wash, resuspend the purified Thiol-PEG3-thiol functionalized AuNPs in the desired buffer and store at 4°C.
-
Characterization:
-
UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance peak can indicate a change in the dielectric environment around the AuNPs upon successful functionalization.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles is expected after PEGylation.
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles confirms the replacement of the negatively charged citrate ions.
Key Applications of Thiol-PEG3-thiol
The bifunctional nature of Thiol-PEG3-thiol makes it a versatile tool in several areas of research and development.
Hydrogel Formation for Tissue Engineering and Drug Delivery
Thiol-PEG3-thiol is extensively used as a crosslinker to form hydrogels with tunable mechanical properties, swelling behavior, and degradation profiles. These hydrogels can mimic the extracellular matrix, providing a scaffold for 3D cell culture, tissue regeneration, and the controlled release of therapeutics.[4][12] The cytocompatibility of the thiol-ene reaction makes it particularly suitable for cell encapsulation applications.[12][13]
Surface Modification of Biomaterials and Nanoparticles
The strong affinity of the thiol groups for gold and other noble metal surfaces allows for the straightforward functionalization of nanoparticles, biosensors, and other implantable devices.[2][7] The hydrophilic PEG spacer enhances the biocompatibility of these materials by reducing non-specific protein adsorption and improving their stability in biological fluids.
Bioconjugation and Crosslinking
As a homobifunctional crosslinker, Thiol-PEG3-thiol can be used to link two molecules that each possess a thiol-reactive functional group (e.g., maleimide). It can also be used to crosslink polymers that have been functionalized with such groups. The flexible PEG spacer helps to maintain the activity of the conjugated molecules by providing spatial separation.
Conclusion
Thiol-PEG3-thiol is a valuable and versatile homobifunctional crosslinker for researchers in the fields of biomaterials, drug delivery, and nanotechnology. Its well-defined structure, which includes two reactive thiol groups and a hydrophilic PEG spacer, allows for the creation of biocompatible materials with tunable properties. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its successful application in developing advanced therapeutic and diagnostic platforms. By following appropriate handling and reaction protocols, researchers can leverage the unique characteristics of Thiol-PEG3-thiol to advance their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. Enhanced mechanical properties of photo-clickable thiol-ene PEG hydrogels through repeated photopolymerization of in-swollen macromer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Thiol-Ene Crosslinked PEG Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiol-Methylsulfone-Based Hydrogels for 3D Cell Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A robust procedure for the functionalization of gold nanorods and noble metal nanoparticles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
